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molecular formula C7H10F2O3 B8505903 5,5-difluoro-2-methyloxane-2-carboxylic acid

5,5-difluoro-2-methyloxane-2-carboxylic acid

Cat. No. B8505903
M. Wt: 180.15 g/mol
InChI Key: GLLJNTVQOJMNQA-UHFFFAOYSA-N
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Patent
US09326973B2

Procedure details

To a suspension of benzyl 5,5-difluoro-2-methyltetrahydro-2H-pyran-2-carboxylate (0.22 g, 0.814 mmol) in MeOH (5 mL) was added 10% Pd/C (0.12 g). The reaction mixture was stirred under H2 for 1 h. The reaction was filtered and concentrated to dryness to yield 5,5-difluoro-2-methyltetrahydro-2H-pyran-2-carboxylic acid (100 mg). 1H NMR (400 MHz, CDCl3) δ ppm 3.79-3.91 (2H, m), 2.29-2.42 (1H, m), 2.12-2.26 (1H, m), 1.85-2.08 (2H, m), 1.54 (3H, s).
Name
benzyl 5,5-difluoro-2-methyltetrahydro-2H-pyran-2-carboxylate
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:19])[CH2:7][O:6][C:5]([CH3:18])([C:8]([O:10]CC2C=CC=CC=2)=[O:9])[CH2:4][CH2:3]1>CO.[Pd]>[F:19][C:2]1([F:1])[CH2:7][O:6][C:5]([CH3:18])([C:8]([OH:10])=[O:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
benzyl 5,5-difluoro-2-methyltetrahydro-2H-pyran-2-carboxylate
Quantity
0.22 g
Type
reactant
Smiles
FC1(CCC(OC1)(C(=O)OCC1=CC=CC=C1)C)F
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.12 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under H2 for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1(CCC(OC1)(C(=O)O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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